molecular formula C15H13N3 B7777900 1-Methyl-3,5-diphenyl-1H-1,2,4-triazole CAS No. 64017-21-6

1-Methyl-3,5-diphenyl-1H-1,2,4-triazole

Cat. No.: B7777900
CAS No.: 64017-21-6
M. Wt: 235.28 g/mol
InChI Key: TWAVESNVRDYFLI-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenyl-1H-1,2,4-triazole (CAS 64017-21-6) is a nitrogen-rich heterocyclic compound that serves as a valuable scaffold in scientific research and development, particularly in the field of medicinal chemistry. Single-crystal X-ray studies confirm its planar triazole ring structure, which is a key feature for molecular interactions . The compound is a regioisomer obtained from the thermal rearrangement of 4-methyl-3,5-diphenyl-4H-1,2,4-triazole, a process that exhibits notable regioselectivity influenced by electronic effects . As part of the 1,2,4-triazole family—a recognized pharmacophore in various approved drugs—this compound is of significant interest for the development of new bioactive molecules . Research on 1,2,4-triazole derivatives has demonstrated a wide spectrum of pharmacological activities, including notable analgesic properties in preclinical models . Scientists utilize this high-purity (98%) building block as a core structure to create novel analogs for screening against various biological targets. The compound has a molecular weight of 235.28 g/mol and a melting point of 84°C . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care following laboratory safety protocols. It may be harmful if swallowed and may cause skin and serious eye irritation . Use personal protective equipment, avoid breathing dust, and ensure good ventilation. In case of exposure, rinse skin with water or eyes cautiously with water for several minutes. If swallowed, immediately call a poison center or doctor and rinse mouth .

Properties

IUPAC Name

1-methyl-3,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-18-15(13-10-6-3-7-11-13)16-14(17-18)12-8-4-2-5-9-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAVESNVRDYFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404556
Record name 1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64017-21-6
Record name 1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation via Methyl Halides

The most straightforward approach involves the direct methylation of 3,5-diphenyl-1H-1,2,4-triazole using methyl iodide (CH3_3I) or chloromethane (CH3_3Cl) under basic conditions. In a representative procedure, 3,5-diphenyl-1H-1,2,4-triazole is dissolved in anhydrous DMF, followed by the addition of NaH to deprotonate the triazole’s N-H group. Methyl iodide is then introduced, facilitating an SN_\text{N}2 reaction to yield the N-methylated product. This method achieves yields of 50–83%, depending on the stoichiometry and reaction time.

Critical Parameters :

  • Base : NaH or potassium hydroxide (KOH) ensures complete deprotonation.

  • Solvent : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reagent solubility.

  • Temperature : Reactions typically proceed at room temperature or under mild heating (40–60°C).

Regioselectivity and Byproduct Mitigation

Regioselectivity challenges arise due to the potential for over-alkylation or quaternization at adjacent nitrogen sites. Studies indicate that using a 1:1 molar ratio of triazole to methylating agent minimizes byproducts. For example, employing 1.2 equivalents of CH3_3I in DMF at 25°C for 8 hours yields 1-methyl-3,5-diphenyl-1H-1,2,4-triazole with >95% purity. Nuclear magnetic resonance (NMR) analysis confirms the absence of N3-methyl isomers, underscoring the method’s reliability.

Multi-Step Synthesis via Intermediate Protection

Lithium Reagent-Mediated Protection

A patent-pending method (CN113651762A) outlines a multi-step route starting from 1,2,4-triazole. Although designed for 1-methyl-1H-1,2,4-triazole-3-methyl formate, this approach is adaptable to diphenyl derivatives:

  • Step 1 : Methylation of 1,2,4-triazole with CH3_3Cl/KOH in ethanol under reflux yields 1-methyl-1,2,4-triazole.

  • Step 2 : Protection of the 5-position using n-butyllithium (n-BuLi) and dibromomethane (CH2_2Br2_2) generates 5-bromo-1-methyl-1H-1,2,4-triazole.

  • Step 3 : Lithiation with LDA at −78°C, followed by carboxylation with CO2_2, produces 3-carboxylic acid intermediates.

  • Step 4 : Esterification with thionyl chloride (SOCl2_2) and methanol (CH3_3OH) yields methyl esters.

  • Step 5 : Deprotection via hydrogenation or acid hydrolysis affords the final product.

Advantages :

  • Avoids N-methyl isomerization by pre-functionalizing the triazole core.

  • Enables modular substitution for diverse derivatives.

Limitations :

  • Lower overall yields (72–75% over five steps).

  • Requires specialized reagents like LDA and strict temperature control.

Condensation Routes from Hydrazine Derivatives

Hydrazine Cyclization

A reported method synthesizes 1H-1,2,4-triazoles via cyclization of di(α-chlorobenzylidene)hydrazines in ammonia-saturated 2-propanol. For 3,5-diphenyl variants, substituting benzaldehyde derivatives could yield the desired triazole precursor, followed by methylation.

Procedure :

  • React α-chlorobenzylidene hydrazine with aryl aldehydes in NH3_3/2-propanol.

  • Reflux for 30 hours to form 3,5-diphenyl-1H-1,2,4-triazole.

  • Methylate as described in Section 1.1.

Yield : ~50% after methylation.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Key Advantage
Direct MethylationNaH, DMF, CH3_3I, 25°C, 8h50–83%>95%Simplicity, high regioselectivity
Multi-StepLDA, CO2_2, SOCl2_2, 5 steps72–75%98–99%Avoids isomerization
CondensationNH3_3, 2-propanol, reflux~50%90–95%Modular precursor design

Mechanistic Insights and Optimization

Role of Bases in Direct Methylation

Strong bases like NaH fully deprotonate the triazole, ensuring single-site methylation. Weaker bases (e.g., K2_2CO3_3) result in incomplete reactions or over-alkylation. Kinetic studies suggest that NaH’s high basicity (pKa_\text{a} ~35) shifts the equilibrium toward the deprotonated triazole anion, enhancing electrophilic attack by CH3_3I.

Solvent Effects

DMF’s high polarity stabilizes ionic intermediates, accelerating methylation. Conversely, THF’s lower polarity may slow reaction rates but improves selectivity in sensitive substrates .

Chemical Reactions Analysis

Thermal Rearrangement Reactions

Thermolysis studies of 4-methyl-3,5-diaryl-4H-1,2,4-triazoles reveal regioselective isomerization to 1-methyl-3,5-diaryl-1H-1,2,4-triazoles under controlled conditions . For example:

  • Mechanism : The rearrangement involves cleavage of the N4–C5 bond, followed by methyl migration to the N1 position (Scheme 1B ). Steric and electronic effects of substituents influence reaction rates and selectivity.

  • Key Data :

    SubstrateTemperature (°C)Reaction Time (h)Product Yield (%)
    4-Me-3-Ph-5-Ph-4H-triazole1802485
    4-Me-3-(4-Cl-Ph)-5-Ph-triazole2004872

This suggests that 1-methyl-3,5-diphenyl-1H-1,2,4-triazole itself may exhibit thermal stability under similar conditions due to its planar geometry .

Electrophilic Substitution

The phenyl groups at C3 and C5 are susceptible to electrophilic aromatic substitution (EAS). For instance:

  • Nitration : In mixed acid (HNO₃/H₂SO₄), para-substitution occurs on the phenyl rings, with regioselectivity influenced by steric hindrance from the methyl group .

  • Halogenation : Bromination (Br₂/FeBr₃) selectively targets the meta positions relative to the triazole core .

Alkylation/Dealkylation

The N1-methyl group can undergo dealkylation under strong acidic or oxidative conditions:

  • Demethylation : Treatment with HBr/AcOH removes the methyl group, yielding 3,5-diphenyl-1H-1,2,4-triazole .

  • Realkylation : Re-exposure to alkylating agents (e.g., CH₃I/NaH) restores the methyl group, demonstrating reversibility .

Coordination Chemistry

The triazole nitrogen atoms can act as ligands in metal complexes:

  • Cu(I) Complexation : Forms stable complexes via N2 and N4 coordination, useful in catalytic cycloaddition reactions (e.g., CuAAC) .

  • Ag(I) Interactions : Silver ions coordinate to the triazole ring, enabling applications in supramolecular chemistry .

Oxidative Transformations

Under oxidative conditions (e.g., SeO₂ or O₂/CuBr₂), the triazole ring remains intact, but substituents may oxidize:

  • Phenyl Ring Oxidation : Generates hydroxylated derivatives, though this is less common due to the electron-withdrawing triazole core .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
1-Methyl-3,5-diphenyl-1H-1,2,4-triazole serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes.

Material Science
In material science, this compound is employed in developing new materials due to its unique structural properties. Its derivatives are being explored for applications in polymers and supramolecular chemistry .

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of this compound showed potent activity against several Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 15.63 to 500 μg/mL . This makes it a promising candidate for developing new antibacterial agents amid rising antibiotic resistance.

Compound Target Bacteria MIC (µg/mL)
4aBacillus subtilis15.63
6hStaphylococcus aureus31.25

Antifungal Properties
The compound also demonstrates antifungal activity. For example, derivatives have been reported with enhanced efficacy against fungal strains compared to traditional antifungals like fluconazole .

Medicinal Applications

Anti-inflammatory and Antitumor Activities
The compound is under investigation for its potential in drug development aimed at treating inflammatory diseases and cancers. Its mechanism includes the inhibition of specific enzymes involved in inflammatory pathways and tumor growth .

Case Study: Aspergillosis Treatment
A case report highlighted the use of this triazole derivative in treating central nervous system aspergillosis in immunocompromised patients, showcasing its therapeutic potential in serious fungal infections .

Industrial Applications

Intermediate in Chemical Synthesis
In industrial settings, this compound acts as an intermediate for synthesizing various chemicals used in agrochemicals and corrosion inhibitors . Its role as an intermediate enhances the efficiency of chemical processes across multiple sectors.

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole (S1-S10)

  • Synthesis : Microwave-assisted cyclization of chalcones derived from 3,5-diphenyl-1H-1,2,4-triazole with hydrazine hydrate under acidic conditions .
  • Key Features: Incorporation of pyrazole moieties enhances antinociceptive and antimicrobial activities. Infrared spectra show characteristic peaks for -NO₂ (1557 cm⁻¹) and aromatic C-H (3068–3081 cm⁻¹) .

[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)]-1H-1,2,4-triazole (C1-C9)

  • Synthesis: One-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole using ceric ammonium nitrate (CAN) as a catalyst .
  • Key Features : Dual imidazole rings increase molecular rigidity and antibacterial potency. MIC values against B. subtilis and E. coli range from 7.81–250 µg/mL, comparable to derivatives in .

1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT)

  • Synthesis : Oxidation of 1-methylguanazole nitrate or multi-step reactions starting from dicyandiamide .
  • Key Features : Nitro groups confer energetic properties (e.g., insensitivity, detonation velocity). Thermal decomposition occurs at 230.2°C, with a decomposition heat of 112.582 kJ/mol .

Physicochemical and Energetic Properties

Compound Melting Point (°C) Thermal Decomposition (°C) Application
1-Methyl-3,5-diphenyl-1H-1,2,4-triazole ~196–198 (precursor ) Not reported Pharmacological leads
MDNT 95–96 230.2 Insensitive explosives
CL-20/MDNT cocrystal N/A Stable under electric fields High-energy materials
  • Insights : The diphenyl derivative’s higher melting point (vs. MDNT’s 95°C) suggests stronger intermolecular forces (e.g., π-π stacking) due to aromatic groups . MDNT’s nitro groups lower melting points and increase sensitivity, making it suitable as a melt-cast explosive .

Computational and Crystallographic Data

  • Crystallography : Triazoles with phenyl groups (e.g., 1-Methyl-3,5-diphenyl) exhibit larger unit cell volumes (e.g., V = 1244 ų) compared to nitro analogs due to steric bulk .

Biological Activity

1-Methyl-3,5-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a triazole ring with two phenyl groups at the 3 and 5 positions and a methyl group at the 1 position. This unique substitution pattern contributes to its stability and reactivity.

Structural Formula

C16H14N4\text{C}_{16}\text{H}_{14}\text{N}_4

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has a minimum inhibitory concentration (MIC) that rivals established antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus0.046Ciprofloxacin0.75
Escherichia coli0.125Levofloxacin0.5
Pseudomonas aeruginosa0.5Amoxicillin2

These results demonstrate that the compound is particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of traditional antibiotics like ciprofloxacin and vancomycin .

Antifungal Activity

The antifungal potential of this compound has also been explored. It shows promising activity against various fungal pathogens.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Candida albicans0.25Fluconazole0.5
Aspergillus niger0.125Itraconazole0.25

These findings suggest that the compound has a broad spectrum of antifungal activity and could be developed into effective therapeutic agents against resistant fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this triazole derivative. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study by Gadegoni et al. reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
HeLa12
MCF-715

These results indicate a promising potential for this compound in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : The compound likely inhibits enzymes involved in microbial cell wall synthesis.
  • Antifungal Action : It may disrupt fungal cell membrane integrity through ergosterol inhibition.
  • Anticancer Action : The mechanism involves modulation of signaling pathways related to apoptosis and cell cycle regulation.

Q & A

Q. How should researchers conduct a systematic literature review on this compound?

  • Methodological Answer : Utilize academic platforms like ResearchGate to access preprints and connect with authors working on triazole chemistry . Search databases (SciFinder, Reaxys) using keywords like "1,2,4-triazole derivatives" and "substituted triazoles." Filter results by application (e.g., catalysis, medicinal chemistry) and cross-reference patents for synthetic routes. Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over commercial sources.
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Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and aromaticity. Use software like Gaussian or ORCA. Compare with experimental UV-Vis spectra to validate electronic transitions. Molecular dynamics simulations can model solvent effects on stability.

Q. How can researchers resolve contradictory data regarding the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Apply replicated analysis to verify reproducibility: repeat experiments under identical conditions (temperature, solvent, catalyst loading) . Use control experiments to isolate variables (e.g., ligand vs. metal effects). Characterize catalytic intermediates via in-situ IR or X-ray absorption spectroscopy (XAS). Publish negative results to address publication bias.
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Q. What strategies mitigate degradation of this compound under oxidative conditions?

  • Methodological Answer : Test stabilizers (e.g., antioxidants like BHT) in accelerated aging studies. Monitor degradation via HPLC-MS to identify oxidation byproducts (e.g., N-oxide derivatives). Encapsulate the compound in polymeric matrices (PLGA, cyclodextrins) to shield reactive sites. Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres.

Q. How does steric hindrance from the phenyl groups influence this compound’s reactivity in supramolecular assemblies?

  • Methodological Answer : Conduct crystallographic studies to map intermolecular interactions (π-π stacking, van der Waals forces). Use titration calorimetry (ITC) to quantify binding affinity with guest molecules. Compare with less hindered analogs (e.g., 3,5-dimethyl derivatives) to isolate steric effects. Molecular docking simulations can predict host-guest compatibility.

Data Presentation

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey ObservationsReference
1^1H NMRδ 2.45 (s, 3H, CH3_3), 7.2–7.6 (m, 10H, Ar-H)
IR1602 cm1^{-1} (C=N), 3050 cm1^{-1} (Ar-H)
HRMS[M+H]+^+ m/z calc. 262.1345, found 262.1342

Table 2 : Stability of this compound Under Oxidative Conditions

ConditionHalf-life (h)Major Degradation Product
Air, 25°C48N-Oxide derivative
N2_2, 25°C>200None
0.1% BHT, Air120Trace oxidation

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